

# Lincomycin-d3 certificate of analysis explained

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## Compound of Interest

Compound Name: *Lincomycin-d3*

Cat. No.: *B15143663*

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An In-depth Technical Guide to the Certificate of Analysis for **Lincomycin-d3**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lincomycin-d3**, the deuterium-labeled analog of the lincosamide antibiotic Lincomycin, serves as a critical internal standard for pharmacokinetic and bioanalytical studies.<sup>[1]</sup> Its use in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise quantification of Lincomycin in complex biological matrices. A Certificate of Analysis (CoA) for **Lincomycin-d3** is a formal document that provides comprehensive data on its identity, purity, and quality. This guide will dissect the components of a typical **Lincomycin-d3** CoA, offering insights into the underlying analytical methodologies and the interpretation of the presented data.

## Data Presentation

A Certificate of Analysis for **Lincomycin-d3** quantifies several key quality attributes. The following tables summarize the typical specifications and representative results.

### Table 1: Identification and Physicochemical Properties

Parameter	Specification	Representative Result
Appearance	White to Off-White Solid	Conforms
Molecular Formula	C <sub>18</sub> H <sub>31</sub> D <sub>3</sub> N <sub>2</sub> O <sub>6</sub> S	C <sub>18</sub> H <sub>31</sub> D <sub>3</sub> N <sub>2</sub> O <sub>6</sub> S
Molecular Weight	409.56 g/mol	409.56 g/mol
Solubility	Soluble in Chloroform, Methanol	Conforms

**Table 2: Purity and Assay**

Test	Method	Specification	Representative Result
Purity	HPLC	≥95%	98.5%
Isotopic Purity	Mass Spectrometry	≥95% Deuterium Incorporation	>99%
Residual Solvents	GC-HS	Per USP <467>	Conforms
Water Content	Karl Fischer Titration	≤ 2.0%	0.5%
Elemental Analysis	Combustion Analysis	Conforms to Theoretical Values	Conforms

## Experimental Protocols

The data presented in a CoA is generated through a series of rigorous analytical experiments. Below are detailed methodologies for the key tests cited.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates **Lincomycin-d3** from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 6.0) and a suitable organic solvent like acetonitrile.[2]
- Flow Rate: Typically 1.0 mL/min.[2]
- Detection: UV detection at 210 nm or 220 nm.[2][3]
- Sample Preparation: A stock solution of **Lincomycin-d3** is prepared by accurately weighing and dissolving the material in the mobile phase to a known concentration.
- Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to **Lincomycin-d3** is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of **Lincomycin-d3** and determines the extent of deuterium incorporation.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
- Ionization Mode: Positive ion electrospray ionization (ESI+).[4]
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
- Procedure for Identity: The mass spectrum is acquired, and the observed mass-to-charge ratio ( $m/z$ ) of the molecular ion is compared to the theoretical mass of **Lincomycin-d3**. For **Lincomycin-d3**, the expected  $[M+H]^+$  ion would be at  $m/z$  410.6.
- Procedure for Isotopic Purity: The relative intensities of the molecular ions corresponding to the unlabeled Lincomycin ( $d_0$ ), and its deuterated variants ( $d_1$ ,  $d_2$ ,  $d_3$ , etc.) are measured. The isotopic purity is calculated based on the distribution of these ions, with the  $d_3$  ion being the most abundant for a highly enriched sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of **Lincomycin-d3** and the position of the deuterium labels.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d4).
- Experiments:
  - $^1\text{H}$  NMR (Proton NMR): Provides information about the hydrogen atoms in the molecule. The spectrum is compared to that of unlabeled Lincomycin to confirm the absence of proton signals at the sites of deuteration.
  - $^{13}\text{C}$  NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule. The spectrum should be consistent with the structure of Lincomycin.
  - 2D NMR (e.g., COSY, HSQC): These experiments can be used to further confirm the connectivity of atoms within the molecule.
- Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The NMR spectra are acquired according to standard instrument parameters. The chemical shifts, splitting patterns, and integrations of the observed signals are analyzed to confirm the structure.

## Elemental Analysis for Elemental Composition

This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, which should match the theoretical values for **Lincomycin-d3**.

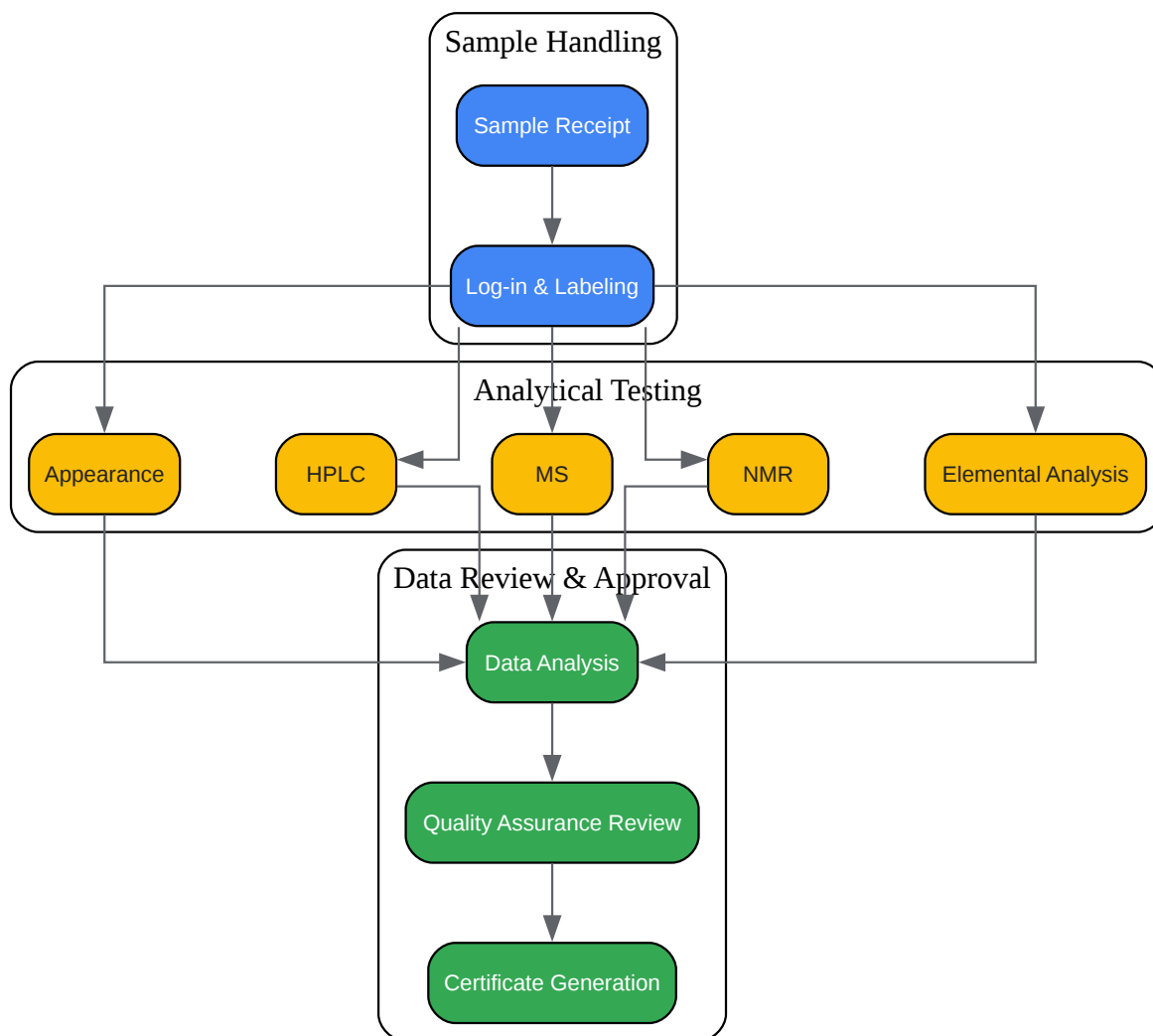
- Instrumentation: A CHNS elemental analyzer.
- Principle: A small, accurately weighed amount of the sample is combusted at a high temperature in the presence of oxygen. The resulting gases ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ,  $\text{N}_2$ ,  $\text{SO}_2$ ) are

separated and quantified by a detector.

- Procedure:
  - The instrument is calibrated using a known standard.
  - A precise amount of the **Lincomycin-d3** sample is weighed into a tin capsule.
  - The capsule is introduced into the combustion chamber of the analyzer.
  - The instrument software calculates the percentage of each element based on the detected gases.
- Note on Deuterium: The presence of deuterium instead of protium ( $^1\text{H}$ ) will affect the percentage of the "hydrogen" component, which is actually a combined value for both isotopes. The theoretical values must be calculated based on the molecular formula containing deuterium.

## Mandatory Visualizations

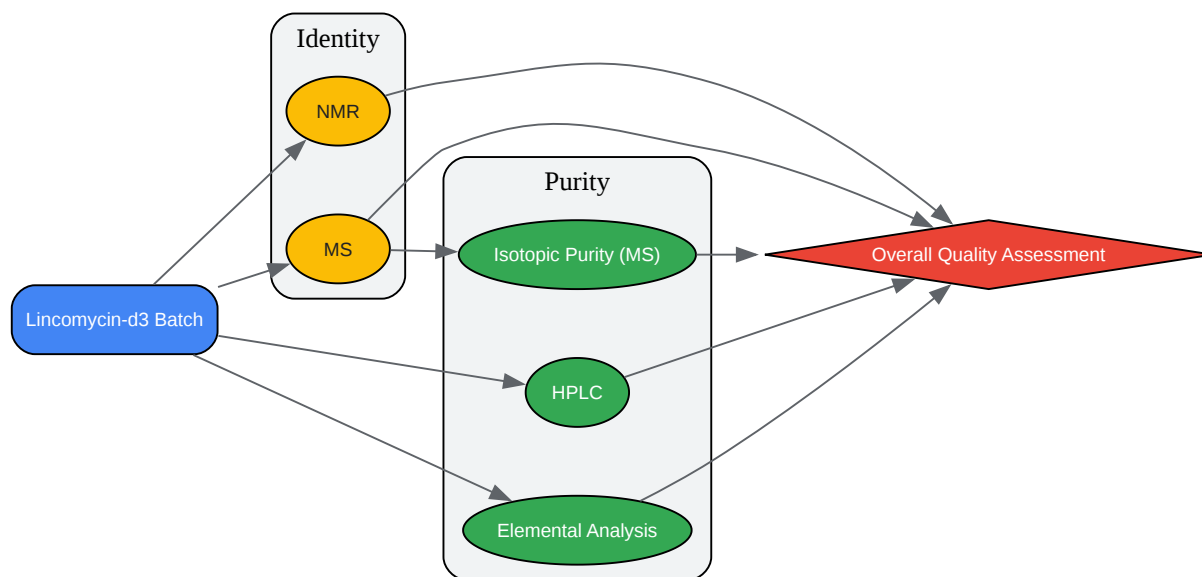
### Diagram 1: Certificate of Analysis Workflow



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Caption: Workflow for generating a Certificate of Analysis.

## Diagram 2: Logical Relationship of Analytical Tests



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Caption: Interrelation of tests for quality assessment.

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